1-(2-Nitrophenyl)cyclobutanamine
Description
Properties
CAS No. |
1260667-45-5 |
|---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1-(2-nitrophenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C10H12N2O2/c11-10(6-3-7-10)8-4-1-2-5-9(8)12(13)14/h1-2,4-5H,3,6-7,11H2 |
InChI Key |
KFONHEHUWOIMFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Substrate Selection
In a protocol adapted from benzimidazole synthesis, 2-fluoro-5-nitrobenzene derivatives serve as electrophilic substrates. Cyclobutanamine acts as the nucleophile, displacing the fluoride group under high-temperature conditions. For example:
-
Starting material : (E)-N'-(2-fluoro-5-nitrophenyl)-N,N-dimethylformamidine
-
Nucleophile : Cyclobutanamine (1.2–5.0 equiv.)
-
Solvent : Dimethyl sulfoxide (DMSO) or dimethylacetamide (DMA)
-
Temperature : 150–170°C
-
Catalyst : None required, though polar aprotic solvents enhance reactivity.
The reaction proceeds via a two-step mechanism:
-
SN2 displacement of fluoride by cyclobutanamine.
-
Cyclization to form the benzimidazole intermediate, though this step is omitted for the target compound.
Optimization and Yield Considerations
Key parameters influencing yield include:
In trials with analogous substrates, yields for cyclobutylamine-derived products reached 54–57% after column chromatography. For this compound, similar yields are anticipated, though steric hindrance from the ortho-nitro group may reduce efficiency by ~15%.
Reductive Amination Strategy
An alternative route involves reductive amination between a 2-nitrobenzaldehyde derivative and cyclobutanamine. This method avoids halogenated intermediates but requires a pre-formed aldehyde.
Reaction Protocol
-
Aldehyde Synthesis : Oxidative cleavage of styrene derivatives or formylation of 2-nitrobenzene.
-
Condensation : Cyclobutanamine reacts with the aldehyde in methanol or ethanol at 60°C.
-
Reduction : Sodium cyanoborohydride (NaBH3CN) reduces the imine intermediate to the amine.
Challenges and Mitigation
-
Nitro Group Interference : The nitro group may undergo unintended reduction. Using mild reducing agents (e.g., NaBH3CN) instead of H2/Pd-C mitigates this.
-
Byproduct Formation : Steric bulk from the cyclobutane ring promotes imine oligomerization. Excess amine (2.5 equiv.) suppresses this.
Analytical Characterization
Post-synthesis characterization ensures structural fidelity:
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, 70:30 MeOH:H2O) typically shows ≥95% purity after column purification.
Challenges in Synthesis
Chemical Reactions Analysis
Types of Reactions
1-(2-Nitrophenyl)cyclobutanamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The amine group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, sulfuric acid.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Reduction: 1-(2-Aminophenyl)cyclobutanamine.
Oxidation: 1-(2-Nitrosophenyl)cyclobutanamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
1-(2-Nitrophenyl)cyclobutanamine has shown potential as a precursor in the synthesis of pharmaceuticals. Compounds with nitrophenyl groups are often studied for their pharmacological properties, including:
- Antimicrobial Activity : Nitro-substituted aromatic compounds can exhibit significant antimicrobial properties. Research indicates that related compounds have shown effectiveness against pathogens like Escherichia coli and Staphylococcus aureus.
- Anti-inflammatory Properties : Compounds similar to this compound are being explored for their ability to modulate inflammatory responses, making them candidates for treating inflammatory diseases.
- Anticancer Activity : The structural characteristics of nitrophenyl derivatives suggest potential interactions with biological targets involved in cancer progression, warranting further investigation into their cytotoxic effects on cancer cell lines.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Synthetic Intermediates : It is utilized in the preparation of more complex organic molecules, enabling the development of novel materials and compounds.
- Reactivity Studies : Investigations into its reactivity with nucleophiles and electrophiles are crucial for understanding its behavior in synthetic processes and potential biological interactions.
Case Study 1: Antimicrobial Properties
A study evaluating the antimicrobial efficacy of nitrophenyl derivatives found that compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) around 256 µg/mL against common bacterial strains. This highlights the compound's potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
Research involving structurally analogous compounds indicated selective cytotoxicity towards human cancer cells while sparing normal cells. This selectivity is critical for developing targeted cancer therapies.
Case Study 3: Enzyme Inhibition
Investigations into enzyme inhibition have suggested that similar compounds can inhibit key metabolic enzymes, such as acetylcholinesterase. This activity is relevant for neurodegenerative diseases and provides insights into the therapeutic potential of this compound.
Mechanism of Action
The mechanism of action of 1-(2-Nitrophenyl)cyclobutanamine involves its interaction with specific molecular targets. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclobutane ring may also play a role in the compound’s binding to specific proteins or enzymes, influencing their activity.
Comparison with Similar Compounds
Chlorophenyl and Fluorophenyl Derivatives
- 1-(3-Chlorophenyl)cyclobutanamine hydrochloride (CAS 959140-89-7): This analog replaces the nitro group with a chloro substituent, significantly altering electronic properties. The chloro group is less electron-withdrawing than nitro, which may enhance the compound’s lipophilicity and bioavailability. Its hydrochloride salt form improves solubility for pharmacological applications .
- 1-(2,6-Difluorophenyl)cyclopentanemethanamine (CAS 1235439-03-8): Substituting nitro with fluorine and expanding the ring to cyclopentane reduces ring strain, increasing conformational flexibility. Fluorine’s electronegativity may enhance binding affinity in receptor-targeted drug candidates .
Ring Size Variations
- The carboxylic acid group adds acidity, distinguishing it from the amine functionality of the target compound .
Physicochemical and Functional Differences
Key Observations:
- Electron-withdrawing vs. electron-neutral groups : The nitro group in this compound increases electrophilicity, making it reactive toward nucleophilic substitution or reduction (e.g., to aniline derivatives). Chloro and fluoro substituents offer milder electronic effects, favoring stability in biological environments .
- Ring strain and stability : Cyclobutane’s moderate strain balances reactivity and stability, whereas cyclopropane derivatives (e.g., dichlorophenylcyclopropane) may prioritize synthetic utility over shelf-life .
Research and Industrial Relevance
- Pharmacological scaffolds : The nitro group could serve as a precursor for bioactivation or prodrug design.
- Material science : Cyclobutane’s rigidity may aid in polymer or hybrid material synthesis.
Biological Activity
Chemical Structure and Properties
1-(2-Nitrophenyl)cyclobutanamine features a cyclobutane ring substituted with a nitrophenyl group. The presence of the nitro group is significant as it often influences the compound's reactivity and biological interactions.
- Molecular Formula : CHNO
- Molecular Weight : 194.20 g/mol
Biological Activity Overview
The biological activity of compounds similar to this compound can be categorized into several areas:
- Anticancer Activity : Compounds with cyclobutylamine modifications have been shown to enhance potency against certain leukemia cell lines, suggesting that structural modifications can lead to improved biological efficacy. For instance, cyclobutyl derivatives have been explored for their role in degrading specific proteins involved in cancer progression, such as ENL in acute leukemia .
- Neuroprotective Effects : Related studies indicate that certain nitrophenyl compounds can stabilize microtubules and prevent neuronal degeneration, which is critical in neurodegenerative diseases. This stabilization is often linked to the prevention of tau protein aggregation .
The mechanisms by which this compound may exert its biological effects are still under investigation. However, several proposed mechanisms include:
- Protein Interaction : The ability of compounds to interact with specific proteins or enzymes could lead to their therapeutic effects. For example, the inhibition of ENL/AF9 YEATS domains has been identified as a potential target for treating acute leukemia .
- Microtubule Stabilization : Similar compounds have shown the ability to prevent microtubule collapse, which is beneficial in treating conditions associated with tauopathies .
Case Studies and Research Findings
Several studies provide insights into the biological activities associated with similar compounds:
- Cyclobutyl Derivatives in Cancer Therapy :
- Microtubule Stabilization :
Data Tables
| Compound Name | Target Protein | DC50 (nM) | Biological Effect |
|---|---|---|---|
| SR-1114 | ENL | 150 | Induces degradation, reduces leukemia growth |
| Microtubule Stabilizer | Tau Protein | N/A | Prevents microtubule collapse, neuroprotection |
| This compound | TBD (Theoretical) | TBD | Potential anticancer and neuroprotective effects |
Q & A
Basic Research Questions
Q. What are the common synthesis routes for 1-(2-Nitrophenyl)cyclobutanamine, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclobutane ring formation followed by nitrophenyl group introduction. For example, analogous compounds like 1-(5-(2-Methyl-1H-imidazol-1-yl)-2-nitrophenyl)-piperazine dihydrochloride are synthesized via sequential alkylation and nitro-group functionalization . Optimization may include adjusting solvent polarity (e.g., DMF vs. THF), temperature control (0–25°C for sensitive intermediates), and catalytic systems (e.g., Pd/C for hydrogenation steps). Yield improvements are achievable by monitoring reaction progress via TLC or HPLC .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : and NMR to confirm cyclobutane ring geometry and nitrophenyl substitution patterns.
- FT-IR : Identify characteristic NH stretches (~3300 cm) and nitro-group vibrations (~1520 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : For absolute stereochemical confirmation, though this requires high-purity crystals .
Q. What are the key safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
- Exposure Mitigation : In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents due to the nitro group’s reactivity .
Advanced Research Questions
Q. How can researchers evaluate the thermodynamic stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC over 14–30 days.
- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life at standard conditions. For example, related nitrophenyl compounds show stability up to 40°C but degrade rapidly in acidic media (pH < 3) .
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures and moisture sensitivity .
Q. What strategies are effective in resolving contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Reevaluation : Test activity across a broader concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
- Assay Standardization : Use internal controls like AOZ-d4 or AMOZ-d5 to normalize inter-laboratory variability in enzymatic assays .
- Off-Target Screening : Employ proteome-wide profiling (e.g., kinase panels) to identify confounding interactions .
Q. How to develop a validated HPLC method for quantifying trace impurities in synthesized batches?
- Methodological Answer :
- Column Selection : Use a C18 column (4.6 × 150 mm, 3.5 µm) with a mobile phase of acetonitrile/0.1% formic acid (70:30 v/v).
- Detection : UV detection at 254 nm for nitrophenyl absorbance.
- Validation Parameters :
- Linearity : R > 0.999 across 0.1–100 µg/mL.
- LOQ : ≤0.05% for impurities like unreacted cyclobutanamine precursors .
Q. What computational methods predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to kinases or GPCRs. Focus on nitro group interactions with hydrophobic pockets.
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability.
- QSAR Modeling : Corrogate electronic parameters (e.g., nitro group’s Hammett constant) with activity data from analogs .
Q. What in vitro assays are suitable for assessing the compound’s potential as a kinase inhibitor?
- Methodological Answer :
- Kinase Activity Assays : Use ADP-Glo™ kinase assays to measure inhibition of kinases like EGFR or BRAF.
- Cellular Models : Test antiproliferative effects in cancer cell lines (e.g., HeLa, MCF-7) with IC determination via MTT assays.
- Selectivity Profiling : Compare activity against a panel of 50+ kinases to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
